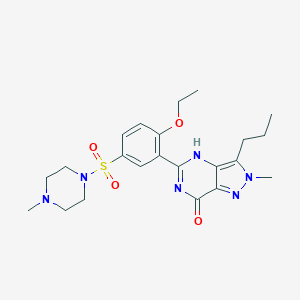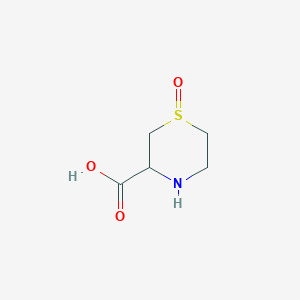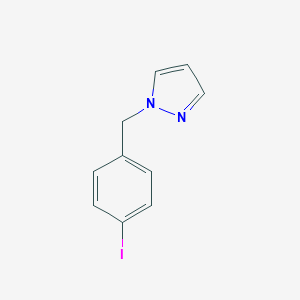![molecular formula C14H11BrN2O2 B128326 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 155297-20-4](/img/structure/B128326.png)
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, also known as BDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrazolone-based chemical that is widely used in various fields such as medicinal chemistry, drug discovery, and pharmacology.
作用机制
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). This compound has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. This compound has also been reported to exhibit anti-bacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its high potency and selectivity. This compound has been reported to exhibit high selectivity towards its target enzymes such as COX-2 and PDE-4. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in scientific research. One of the future directions is the development of novel this compound derivatives with improved solubility and selectivity. Another future direction is the use of this compound as a fluorescent probe for the detection of metal ions in living cells. This compound can also be used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used to develop novel drugs for the treatment of various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for the use of this compound in scientific research.
合成方法
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be synthesized using various methods such as the reaction of 4-bromobenzaldehyde with 3,4-dimethylpyrazole-5(4H)-one in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux in ethanol to yield this compound. Another method involves the reaction of 4-bromobenzaldehyde with 3,4-dimethyl-1H-pyrazol-5-ol in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated under reflux in ethanol to yield this compound.
科学研究应用
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been used to develop novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
CAS 编号 |
155297-20-4 |
|---|---|
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
InChI 键 |
GGGBCAMTYUVVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
同义词 |
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



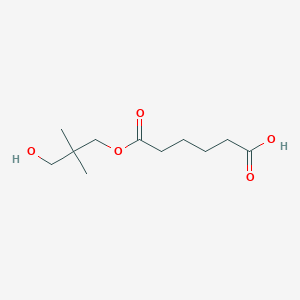
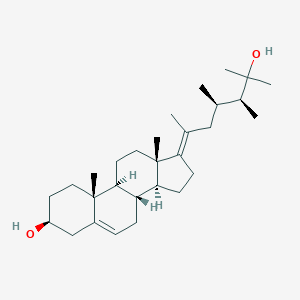

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
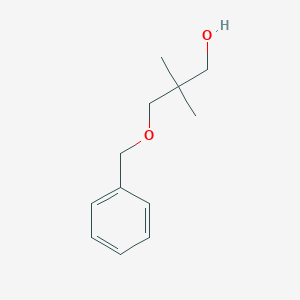
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
